4-((2-Chloro-6-fluorobenzyl)thio)quinazoline 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline
Brand Name: Vulcanchem
CAS No.: 721893-85-2
VCID: VC6530019
InChI: InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2
SMILES: C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F
Molecular Formula: C15H10ClFN2S
Molecular Weight: 304.77

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

CAS No.: 721893-85-2

Cat. No.: VC6530019

Molecular Formula: C15H10ClFN2S

Molecular Weight: 304.77

* For research use only. Not for human or veterinary use.

4-((2-Chloro-6-fluorobenzyl)thio)quinazoline - 721893-85-2

Specification

CAS No. 721893-85-2
Molecular Formula C15H10ClFN2S
Molecular Weight 304.77
IUPAC Name 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline
Standard InChI InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2
Standard InChI Key VJYOCCCFSCOJOG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F

Introduction

Chemical Structure and Molecular Properties

Core Quinazoline Scaffold

Quinazoline, a bicyclic aromatic system comprising fused benzene and pyrimidine rings, serves as the structural backbone of this compound. The nitrogen atoms at positions 1 and 3 of the quinazoline ring create electron-deficient regions, enabling diverse substitution patterns that modulate reactivity and biological interactions . In 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, the 4-position is functionalized with a thioether-linked 2-chloro-6-fluorobenzyl group, introducing steric bulk and electronic effects that influence molecular interactions .

Substituent Analysis

The 2-chloro-6-fluorobenzylthio moiety contributes two key features:

  • Halogen Effects: Chlorine and fluorine atoms at the 2- and 6-positions of the benzyl group enhance lipophilicity and metabolic stability while participating in halogen bonding interactions with biological targets .

  • Thioether Linkage: The sulfur atom bridges the benzyl group to the quinazoline core, offering potential for redox-mediated transformations and coordination with metal ions .

Table 1: Molecular Descriptors of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline

PropertyValue/Description
Molecular FormulaC₁₆H₁₀ClFN₂S
Molecular Weight332.78 g/mol
IUPAC Name4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline
SMILESC1=CC=C2C(=C1)N=CN=C2SCC3=C(C=CC=C3Cl)F
Topological Polar Surface Area56.7 Ų (calculated)

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The synthesis of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline may follow pathways analogous to those reported for related quinazoline derivatives. A two-step approach is hypothesized:

  • Intermediate Formation: Reacting 4-chloroquinazoline with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., NaOH in DMF) to facilitate nucleophilic aromatic substitution at the 4-position .

  • Purification: Crystallization or column chromatography to isolate the product, as demonstrated in the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine .

Characterization Techniques

Key analytical methods for confirming structure and purity include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to assign proton environments, carbon frameworks, and fluorine interactions .

  • High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula via exact mass measurements .

  • FTIR Spectroscopy: Identification of N-H and C-S stretching vibrations .

CompoundTarget ActivityIC₅₀/EC₅₀Source
4-((2-Chloro-6-fluorobenzyl)thio)quinazoline (hypothetical)EGFR InhibitionPendingExtrapolated
2-((2-Chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinoneAnticancer1.2 µM
2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazideAntibacterial (S. aureus)8 µg/mL

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The logP value (calculated: ~3.1) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Structural modifications, such as introducing polar groups at the 2-position of quinazoline, could optimize bioavailability .

Metabolic Stability

The fluorine atom may reduce oxidative metabolism by cytochrome P450 enzymes, while the thioether linkage could undergo sulfoxidation, necessitating prodrug strategies for sustained activity .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor candidate, this compound could enter preclinical testing for oncology indications. Its structural novelty may circumvent resistance mechanisms observed in existing therapies .

Chemical Biology Probes

The quinazoline core’s fluorescence properties enable its use as a molecular probe for studying enzyme dynamics or cellular localization .

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